Senaparib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

A novel, potent poly-(ADP-ribose) polymerase 1/2 inhibitor; Has demonstrated promising clinical antitumour activity

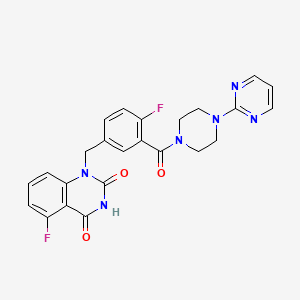

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTUJTGLLREMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401682-78-7 | |

| Record name | Senaparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401682787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SENAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNZ4OP95CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senaparib's Mechanism of Action in BRCA-Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the efficacy of Senaparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, specifically in cancer cells harboring BRCA1 or BRCA2 mutations. This compound leverages the principle of synthetic lethality to selectively induce cytotoxicity in tumor cells with deficient homologous recombination (HR) DNA repair pathways.

Core Concepts: PARP and Synthetic Lethality

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage.[1] They act as DNA nick sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2][3] This PARylation process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway to resolve the SSB.[4][5]

In cells with functional BRCA1 and BRCA2 proteins, which are essential for the high-fidelity homologous recombination (HR) pathway, double-strand breaks (DSBs) that arise during replication can be effectively repaired.[3] However, in cells with mutated, non-functional BRCA1/2, the HR pathway is compromised, making them heavily reliant on other repair mechanisms, including the PARP-mediated BER pathway, to maintain genomic stability.[4][6]

This dependency creates a vulnerability known as synthetic lethality . This genetic interaction occurs when the loss of either of two genes individually is viable for the cell, but the simultaneous inactivation of both leads to cell death.[6] PARP inhibitors like this compound exploit this by disabling the BER pathway in cells that already have a crippled HR pathway due to BRCA mutations.

The Dual Mechanism of Action of this compound

This compound exerts its potent anti-tumor effect in BRCA-mutant cells through a dual mechanism: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.[1][2]

Catalytic Inhibition

This compound binds to the catalytic domain of PARP1 and PARP2, competing with the enzyme's natural substrate, NAD+.[4][7] This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair proteins. Consequently, SSBs are not repaired efficiently.[5]

PARP Trapping

Beyond enzymatic inhibition, this compound "traps" the PARP enzyme on the DNA at the site of damage.[2] The inhibitor-bound PARP protein forms a stable complex with the DNA, physically obstructing the progression of DNA repair and replication.[2][8] This trapping action is a key driver of cytotoxicity.[2][9] The stalled replication forks that result from these trapped complexes collapse, leading to the formation of more severe DNA lesions, specifically double-strand breaks (DSBs).[1][2]

Induction of Apoptosis in BRCA-Mutant Cells

In a healthy cell, the DSBs generated by PARP inhibitor action would be repaired by the homologous recombination pathway. However, in BRCA1/2-mutant cells, this pathway is defective. The accumulation of unrepaired DSBs leads to significant genomic instability and triggers programmed cell death, or apoptosis.[2][5] This selective killing of cancer cells, while largely sparing normal cells with functional HR repair, forms the basis of this compound's therapeutic window.[4]

Quantitative Data Summary

This compound has demonstrated high potency in preclinical models and promising efficacy in clinical trials involving patients with BRCA mutations.

Table 1: Preclinical Potency of this compound

| Assay Type | Cell Line | Genetic Background | IC50 Value | Source |

|---|

| PARylation Inhibition | MDA-MB-436 | BRCA1 mutant | 0.74 nmol/L |[2] |

Table 2: Clinical Efficacy of this compound in BRCA1/2-Mutant Cancers | Study | Phase | Cancer Type | Key Efficacy Metric | Result | Source | | :--- | :--- | :--- | :--- | :--- | | NCT03508011 | I | Advanced Solid Tumors | Objective Response Rate (ORR) | 26.9% |[10] | | NCT03508011 | I | Advanced Solid Tumors | Disease Control Rate (DCR) | 73.1% |[10] | | SABRINA | II | Recurrent Platinum-Sensitive Ovarian Cancer | Objective Response Rate (ORR) | 66.3% |[11] | | SABRINA | II | Recurrent Platinum-Sensitive Ovarian Cancer | Median Progression-Free Survival (PFS) | 11.1 months |[11] | | FLAMES | III | Advanced Ovarian Cancer | Hazard Ratio for PFS vs. Placebo | 0.43 |[12][13] |

Key Experimental Protocols

The following are generalized methodologies for assays crucial to evaluating the mechanism of action of PARP inhibitors like this compound.

PARP Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

-

Cell Lysis: Treat BRCA-mutant cells with varying concentrations of this compound for a specified time (e.g., 1 hour). Harvest and lyse the cells in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

PARP Reaction: Add cell lysates to a 96-well plate coated with histones and containing biotinylated NAD+.

-

Detection: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

-

Signal Reading: Add a chemiluminescent HRP substrate. Read the resulting luminescent signal using a microplate reader. The signal intensity is proportional to PARP activity, and a decrease indicates inhibition by this compound.[14]

PARP Trapping Assay (Fluorescence Polarization)

This assay measures a compound's ability to trap PARP on a DNA probe, which is distinct from measuring catalytic inhibition.

-

Principle: The assay is based on fluorescence polarization (FP). A small, fluorescently labeled DNA probe rotates rapidly in solution, resulting in low FP. When a large protein like PARP binds to it, the complex tumbles more slowly, increasing the FP. An effective trapping agent will keep PARP bound to the DNA even in conditions that would normally cause its release, thus maintaining a high FP signal.[9]

-

Reaction Setup: In a 96-well black microplate, combine purified PARP1 or PARP2 enzyme, a fluorescently labeled DNA probe, and varying concentrations of the test inhibitor (this compound).

-

Induction of Release: Add NAD+ to the reaction. In the absence of a trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA probe, causing the FP signal to decrease.

-

Measurement: Incubate the plate and measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., λex = 485 nm; λem = 528 nm).[15]

-

Analysis: A potent trapping agent like this compound will prevent the NAD+-induced drop in FP, indicating that the PARP-DNA complex remains intact.

Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of viability to determine the cytotoxic effect of this compound.

-

Cell Seeding: Seed BRCA-mutant cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a prolonged period (e.g., 72 hours).

-

Reagent Addition: Add a resazurin-based reagent (like AlamarBlue) to the cell culture medium. Metabolically active, viable cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.[14]

-

Incubation: Incubate for a specified time (e.g., 4-6 hours) at 37°C.

-

Fluorescence Reading: Measure the fluorescence of the resorufin product using a microplate reader (e.g., Excitation 544 nm, Emission 590 nm).[14] The signal is directly proportional to the number of living cells.

Conclusion

This compound is a highly potent PARP1/2 inhibitor that effectively leverages the synthetic lethal relationship between PARP inhibition and BRCA deficiency. Its dual mechanism of catalytic inhibition and, critically, robust PARP trapping leads to an accumulation of cytotoxic double-strand breaks that cannot be repaired by the compromised homologous recombination machinery in BRCA-mutant cells. This targeted action results in selective cancer cell death, as demonstrated by strong preclinical data and significant clinical benefit in patients with tumors harboring BRCA1/2 mutations.

References

- 1. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New mechanism of action for PARP inhibitors discovered - ecancer [ecancer.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IMPACT Announces Presentation of the Preliminary Clinical Data for this compound in BRCA1/2 Mutated Recurrent Platinum Sensitive Ovarian Cancer and ATR Inhibitor IMP9064 Monotherapy Dose Escalation of FIH Study at the ESMO 2023 [impacttherapeutics.com]

- 12. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Senaparib: A Technical Guide to Preclinical In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senaparib (IMP4297) is a potent, orally active small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the DNA damage repair pathway.[1][2] Developed by IMPACT Therapeutics, this compound has demonstrated significant antitumor activity in preclinical models and has received market approval in China.[3] Its mechanism of action is centered on the concept of synthetic lethality, particularly in tumors with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[1][4] This technical guide provides an in-depth overview of the preclinical in vitro and in vivo studies that have characterized the efficacy and mechanism of this compound.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound targets PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] By inhibiting these enzymes, this compound leads to an accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1][4]

In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), the repair of these DSBs is compromised.[5] This simultaneous inactivation of two key DNA repair pathways—PARP-mediated BER by this compound and deficient HR—results in genomic instability and, ultimately, selective cancer cell death, a concept known as synthetic lethality.[6]

Furthermore, beyond enzymatic inhibition, PARP inhibitors like this compound can "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex can stall DNA replication forks, leading to the formation of DSBs and contributing to the drug's cytotoxicity.[1][4]

In Vitro Studies

Enzymatic Inhibition and Cellular Potency

This compound has demonstrated high potency in inhibiting PARP1 and PARP2 enzymes. In cellular assays, it is highly cytotoxic to tumor cell lines that harbor BRCA1/2 mutations.[1]

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| Enzymatic Assay | PARP1 | IC₅₀ | 1.1 nM | [1] |

| Enzymatic Assay | PARP2 | IC₅₀ | 1.0 nM | [1] |

| Cell Viability | MDA-MB-436 (BRCA1 mutant) | IC₅₀ | 1.2 nM | [1] |

| Cell Viability | Capan-1 (BRCA2 mutant) | IC₅₀ | 0.8 nM | [1] |

| Cell Viability | MDA-MB-468 (BRCA wild-type) | IC₅₀ | 1,170 nM | [1] |

| Cell Viability | NCI-H209 (SCLC) | IC₅₀ | 160.8 nM |[1] |

Experimental Protocols

This protocol is based on the methodology described for evaluating the cytotoxicity of this compound.[1]

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-436, Capan-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serially diluted concentrations of this compound. A vehicle control (e.g., 0.5% DMSO) is also included.

-

Incubation: The plates are incubated for a period of 5 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment:

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK-8.

-

Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated using non-linear regression analysis from the dose-response curves.

This assay measures the inhibition of PARP activity within cells.[1]

-

Cell Seeding: MDA-MB-436 cells are seeded into a 384-well plate and incubated overnight.

-

Compound Treatment: Cells are treated with serially diluted concentrations of this compound for 1 hour.

-

Induction of DNA Damage: Hydrogen peroxide (H₂O₂) is added to a final concentration of 200 µmol/L for 5 minutes to induce DNA damage and activate PARP.

-

Fixation and Permeabilization: Cells are fixed with methanol for 20 minutes at 4°C.

-

Immunostaining: After washing and blocking, cells are incubated with a primary antibody against poly(ADP-ribose) (pADPr) overnight at 4°C.

-

Secondary Antibody and Detection: A fluorescently labeled secondary antibody is added, and the signal is detected using an appropriate imaging system.

-

Analysis: The intensity of the pADPr signal is quantified to determine the extent of PARP inhibition.

In Vivo Studies

Xenograft Models of Efficacy

This compound has demonstrated significant, dose-dependent antitumor efficacy in various cell line-derived (CDX) and patient-derived (PDX) xenograft models, particularly those with BRCA mutations.[1][8]

Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models

| Model | Cell Line / PDX ID | Dosing Schedule | Result (Tumor Growth Inhibition %) | Reference |

|---|---|---|---|---|

| CDX | MDA-MB-436 (BRCA1 mutant) | 2.5 mg/kg, PO, QD, 21 days | 71.4% | [1] |

| CDX | MDA-MB-436 (BRCA1 mutant) | 5 mg/kg, PO, QD, 21 days | 96.4% | [1] |

| CDX | MDA-MB-436 (BRCA1 mutant) | 10 mg/kg, PO, QD, 21 days | 104.3% | [1] |

| CDX | MDA-MB-436 (BRCA1 mutant) | 5 mg/kg, PO, 5 days on/2 off, 5 weeks | 101.2% | [1] |

| CDX | MDA-MB-436 (BRCA1 mutant) | 10 mg/kg, PO, 5 days on/2 off, 5 weeks | 102.6% | [1] |

| CDX | MDA-MB-436 (BRCA1 mutant) | 20 mg/kg, PO, 5 days on/2 off, 5 weeks | 102.7% | [1] |

| PDX | BR-05-0028 (BRCA1 mutant) | 5 mg/kg, PO, QD, 28 days | Significant tumor regression | [8] |

| PDX | BR-05-0028 (BRCA1 mutant) | 10 mg/kg, PO, QD, 28 days | Significant tumor regression | [8] |

| PDX | BR-05-0028 (BRCA1 mutant) | 20 mg/kg, PO, QD, 28 days | Significant tumor regression |[8] |

PO: Per os (by mouth); QD: Quaque die (once a day)

Experimental Protocol

This protocol is based on the methodology described for evaluating the in vivo efficacy of this compound.[1][9][10]

-

Cell Preparation and Implantation: Human triple-negative breast cancer (TNBC) MDA-MB-436 cells, which have a BRCA1 mutation, are cultured and harvested. A suspension of these cells is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound at various doses, positive control like Olaparib).

-

Drug Administration: this compound is administered orally (PO) once daily (QD) or on a specified schedule (e.g., 5 days on/2 days off) for the duration of the study (e.g., 21 or 35 days).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: At the end of the treatment period, the study may be terminated, or animals may be monitored for tumor regrowth. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) × 100.

Preclinical Combination Studies

The combination of PARP inhibitors with DNA-damaging agents is a rational approach to enhance antitumor efficacy. Preclinical studies have shown that this compound acts synergistically with the alkylating agent temozolomide (TMZ).[1][11] TMZ induces DNA damage that is typically repaired by PARP-mediated pathways. The addition of this compound prevents this repair, leading to a greater accumulation of cytotoxic DNA lesions.[12]

Table 3: In Vitro Combination of this compound and Temozolomide

| Cell Line | Treatment | Metric | Result | Reference |

|---|---|---|---|---|

| NCI-H209 (SCLC) | Temozolomide alone (<100 nM) | Cell Viability | Minimal effect (~10% inhibition) | [1] |

| NCI-H209 (SCLC) | This compound alone | IC₅₀ | 160.8 nM | [1] |

| NCI-H209 (SCLC) | this compound + Temozolomide | Synergy | Strong synergistic cytotoxicity observed |[1] |

Table 4: In Vivo Combination of this compound and Temozolomide

| Model | Treatment | Result | Reference |

|---|

| SCLC Xenograft | this compound + Temozolomide | Significant synergistic antitumor activity |[1][12] |

Conclusion

Preclinical in vitro and in vivo studies have robustly characterized this compound as a highly potent PARP1/2 inhibitor. The data consistently demonstrates its strong, selective cytotoxicity against cancer cells with homologous recombination deficiencies, validating its mechanism of action through synthetic lethality. In vivo, this compound shows significant, dose-dependent tumor growth inhibition in xenograft models.[1][9] Furthermore, combination studies with DNA-damaging agents like temozolomide highlight a strong synergistic effect, suggesting broader therapeutic potential.[1][11] These comprehensive preclinical findings have provided a solid foundation for the successful clinical development of this compound as a targeted therapy for various solid tumors.[3][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]

- 4. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]

Investigating the Pharmacodynamics of Senaparib in Solid Tumors: A Technical Guide

This technical guide provides an in-depth overview of the pharmacodynamics of Senaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of solid tumor treatment. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound (formerly IMP4297) is a novel, orally active inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks.[1][2] By targeting this pathway, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, particularly homologous recombination deficiency (HRD), often associated with mutations in BRCA1 and BRCA2 genes.[3][4] Preclinical and clinical studies have demonstrated its potent antitumor activity across a range of solid tumors, including ovarian, breast, prostate, and pancreatic cancers.[3][5][6] this compound has been noted for its high potency, selectivity, favorable safety profile, and wide therapeutic window, positioning it as a potentially best-in-class PARP inhibitor.[7][8][9]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for this compound involves the inhibition of PARP enzymes and the concept of synthetic lethality.

-

PARP Enzyme Function: PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway.[10] When a single-strand break (SSB) in DNA occurs, PARP1 binds to the damaged site and catalyzes the formation of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site to mend the break.[7]

-

PARP Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the PARylation process. This inhibition blocks the recruitment of the repair machinery, leaving the SSBs unrepaired.[3]

-

PARP Trapping: Beyond enzymatic inhibition, this compound "traps" the PARP enzyme on the DNA at the site of the break.[4][7] This trapped PARP-DNA complex is highly cytotoxic as it stalls DNA replication forks during cell division, leading to the formation of more severe double-strand breaks (DSBs).[4][7] this compound has been shown to be a potent inducer of PARP1 trapping.[7]

-

Synthetic Lethality: In healthy cells with a functional homologous recombination (HR) repair pathway, the DSBs caused by PARP trapping can be efficiently repaired. However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired effectively.[3] The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cancer cell death—a phenomenon known as synthetic lethality.[3][7]

The following diagram illustrates the mechanism of action of this compound.

Quantitative Pharmacodynamic Data

This compound has demonstrated significant antitumor activity in both preclinical and clinical settings. The following tables summarize key quantitative data.

Preclinical Activity

This compound shows high potency in inhibiting PARP enzymes and is particularly cytotoxic to cancer cell lines with BRCA1/2 mutations.[7] It also acts synergistically with DNA-damaging agents like temozolomide (TMZ).[7][8]

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | BRCA Status | IC50 (nmol/L) | Reference |

|---|---|---|---|---|

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.1 | [7] |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 2.5 | [7] |

| OVCAR-3 | Ovarian Cancer | BRCA wild-type | 160.8 | [7] |

| NCI-H209 | Small Cell Lung Cancer | Not Specified | 160.8 |[7] |

IC50: Half maximal inhibitory concentration.

Clinical Efficacy

Phase I and III trials have confirmed the antitumor activity of this compound in patients with advanced solid tumors, especially those with BRCA mutations and in ovarian cancer.[5][11]

Table 2: Clinical Efficacy of this compound in Advanced Solid Tumors (Phase I)

| Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

|---|---|---|---|---|

| Overall (Evaluable) | 44 | 22.7% | 63.6% | [2][12] |

| BRCA1/2 Mutation | 26 | 26.9% | 73.1% | [2][12] |

| Australian Study (Evaluable) | 22 | 13.6% | 81.8% | [13] |

| Australian Study (BRCA+) | - | 33.3% | - |[13] |

Data from two separate Phase I studies. The recommended Phase II dose (RP2D) was determined to be 100 mg once daily (QD).[12][13]

Table 3: Clinical Efficacy in First-Line Maintenance for Advanced Ovarian Cancer (Phase III FLAMES Trial)

| Endpoint | This compound (n=271) | Placebo (n=133) | Hazard Ratio (95% CI) | P-value | Reference |

|---|

| Median Progression-Free Survival (PFS) | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 |[9][11] |

The benefit was observed irrespective of BRCA1/2 mutation status.[9][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's pharmacodynamic properties. The following sections describe the protocols for key experiments used in the evaluation of this compound.

PARylation Assay

This assay measures the ability of a compound to inhibit PARP-mediated PAR chain formation in cells.

Protocol:

-

Cell Seeding: Seed MDA-MB-436 cells in a 384-well plate and incubate overnight.

-

Compound Treatment: Add serially diluted this compound to the wells and incubate for 1 hour.

-

DNA Damage Induction: Treat cells with H₂O₂ (final concentration of 200 μmol/L) for 5 minutes to induce DNA damage and activate PARP.

-

Fixation and Permeabilization: Fix and permeabilize the cells with methanol for 20 minutes at 4°C.

-

Blocking: Wash cells twice with PBS and block for 1 hour.

-

Primary Antibody Incubation: Remove blocking buffer and add a pADPr antibody. Incubate overnight at 4°C.

-

Secondary Antibody & Detection: Add a fluorescently labeled secondary antibody, and quantify the signal using an appropriate plate reader or imaging system. The reduction in signal indicates inhibition of PARylation.

This protocol is adapted from the methodology described for this compound's characterization.[7]

The workflow for the PARylation assay is depicted below.

Cell Viability Assay

Cell viability assays are used to determine the cytotoxicity of a compound against cancer cell lines. The MTT or CCK-8 assays are commonly used methods.

Protocol (MTT-based):

-

Cell Seeding: Seed exponentially growing cells in a 96-well plate.

-

Compound Exposure: Expose the cells to serially diluted concentrations of this compound. For combination studies, co-administer with a second agent (e.g., temozolomide). The final DMSO concentration should be kept low (e.g., 0.5%).

-

Incubation: Incubate the plates for a specified period (e.g., 5-6 days).

-

Reagent Addition: Add MTT solution (e.g., to a final concentration of 0.45 mg/ml) to each well.[14]

-

Formazan Crystal Formation: Incubate for 1-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.[14][15]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 500-600 nm.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[7]

This is a generalized protocol based on methods cited in this compound research and standard assay guidance.[7][14][15]

The workflow for a typical cell viability assay is shown below.

Conclusion

This compound is a potent PARP1/2 inhibitor with a well-defined pharmacodynamic profile characterized by strong enzymatic inhibition and PARP trapping, leading to synthetic lethality in HR-deficient solid tumors.[3][7] Preclinical data demonstrate its high cytotoxicity against BRCA-mutated cancer cells and synergistic effects with DNA-damaging agents.[7] Clinical trials have confirmed these findings, showing promising antitumor activity and significant improvements in progression-free survival, particularly in patients with advanced ovarian cancer, regardless of BRCA status.[5][9][11] The robust preclinical and clinical data, combined with a manageable safety profile, underscore the significant potential of this compound as a valuable therapeutic agent in the oncology landscape.[12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]

- 9. This compound: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase 1 dose-escalation study of the poly(ADP-ribose) polymerase inhibitor this compound in Australian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

Senaparib: A Technical Deep Dive into its Potential in Platinum-Sensitive Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Senaparib, a potent and novel poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, and its promising role in the treatment of platinum-sensitive ovarian cancer. This document details the mechanism of action, summarizes key clinical trial data, and provides insights into the experimental protocols that underpin the current understanding of this compound's efficacy and safety.

Introduction: The Unmet Need in Ovarian Cancer and the Rise of PARP Inhibitors

Ovarian cancer remains a significant challenge in gynecologic oncology, with a high rate of recurrence and mortality.[1] A critical advancement in the treatment landscape has been the development of PARP inhibitors, which exploit the concept of synthetic lethality in tumors with deficiencies in DNA repair pathways, particularly the Homologous Recombination Repair (HRR) pathway.[2][3][4][5][6] this compound has emerged as a promising next-generation PARP inhibitor with a distinct molecular structure that confers high potency, selectivity, and a favorable safety profile.[1][7]

Mechanism of Action: PARP Inhibition, PARP Trapping, and Synthetic Lethality

This compound exerts its anti-tumor effects through a dual mechanism: catalytic inhibition of PARP1 and PARP2 enzymes and the trapping of PARP-DNA complexes.[1][8][9]

-

Catalytic Inhibition: PARP1 and PARP2 are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[10][11][12][13][14] By inhibiting the catalytic activity of PARP, this compound prevents the repair of SSBs.

-

PARP Trapping: Beyond enzymatic inhibition, this compound traps PARP1 and PARP2 on the DNA at the site of the break.[1][8] This trapped complex is more cytotoxic than the unrepaired SSB itself, as it stalls replication forks, leading to the formation of double-strand breaks (DSBs).[1][8]

-

Synthetic Lethality: In cancer cells with a deficient HRR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cancer cell death.[2][3][4][5][6] This selective killing of cancer cells while sparing normal cells, which have a functional HRR pathway, is the principle of synthetic lethality.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is this compound used for? [synapse.patsnap.com]

Senaparib: A Technical Guide to its Impact on Genomic Instability in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senaparib (IMP4297) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the base excision repair (BER) pathway.[1][2] Its primary mechanism of action revolves around the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a catastrophic accumulation of DNA damage and subsequent cell death.[3][4] This technical guide delves into the core mechanisms by which this compound induces genomic instability in tumor cells, supported by preclinical and clinical data. It provides an overview of the signaling pathways involved, experimental methodologies for assessing its effects, and a summary of its therapeutic efficacy.

Introduction to this compound and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for detecting and repairing single-strand DNA breaks (SSBs).[5] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[3] PARP inhibitors, such as this compound, exert their anti-tumor effects through two primary mechanisms:

-

Catalytic Inhibition: By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby stalling the repair of SSBs.[5]

-

PARP Trapping: A key feature of many potent PARP inhibitors, including this compound, is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[3] This trapped PARP-DNA complex is a significant physical impediment to DNA replication, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).[3]

In healthy cells with proficient homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in tumor cells with HR deficiency (HRD), such as those harboring mutations in BRCA1 or BRCA2 genes, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cells is the essence of the synthetic lethality exploited by this compound.[3][4]

Signaling Pathway of this compound-Induced Genomic Instability

The following diagram illustrates the signaling cascade initiated by this compound in tumor cells, leading to increased genomic instability and cell death, particularly in the context of HRD.

Quantitative Analysis of this compound's Impact

This compound has demonstrated potent and selective activity in preclinical models and significant efficacy in clinical trials.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line | Genotype | IC50 (nM) | Effect | Reference |

| PARP1 Inhibition | - | - | 0.88 | Potent enzymatic inhibition | [3] |

| PARP2 Inhibition | - | - | 0.56 | Potent enzymatic inhibition | [3] |

| Cell Viability | MDA-MB-436 | BRCA1 mutant | 2.5 | High cytotoxicity | [3] |

| CAPAN-1 | BRCA2 mutant | 0.8 | High cytotoxicity | [3] | |

| DLD1-BRCA2-/- | BRCA2 knockout | 1.1 | High cytotoxicity | [3] | |

| DLD1-WT | BRCA2 wild-type | 330 | Low cytotoxicity | [3] | |

| SW620 | HR-proficient | >10,000 | Minimal cytotoxicity | [3] |

Table 2: Clinical Efficacy of this compound (FLAMES Study)

The Phase III FLAMES study evaluated this compound as a first-line maintenance treatment for patients with advanced ovarian cancer who responded to platinum-based chemotherapy.[6][7]

| Endpoint | Patient Population | This compound | Placebo | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) | All-comers | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 |

| BRCA mutant | Not Reached | 14.7 months | 0.35 (0.20-0.62) | - | |

| Non-BRCA mutant HRD-positive | Not Reached | 13.6 months | 0.42 (0.26-0.68) | - | |

| HRD-negative | 24.9 months | 8.5 months | 0.57 (0.35-0.92) | - |

Data from interim analysis of the FLAMES study.[7]

Experimental Protocols for Assessing Genomic Instability

The following section outlines typical methodologies used to evaluate the impact of this compound on genomic instability in tumor cells.

PARP Inhibition Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP.

-

Principle: A colorimetric or fluorescent assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1 or PARP2.

-

Materials: Recombinant human PARP1/2, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, and a colorimetric substrate (e.g., TMB).

-

Procedure:

-

Coat a 96-well plate with histone proteins.

-

Add a reaction mixture containing activated DNA, NAD+, and varying concentrations of this compound.

-

Initiate the reaction by adding the PARP enzyme.

-

Incubate to allow for PARylation.

-

Wash away unincorporated reagents.

-

Add streptavidin-HRP to detect the biotinylated PAR chains.

-

Add the colorimetric substrate and measure the absorbance.

-

Calculate the IC50 value from the dose-response curve.

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on different cancer cell lines.

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.

-

Materials: Cancer cell lines (both HR-deficient and HR-proficient), cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well.

-

Measure luminescence, which correlates with the amount of ATP and thus the number of viable cells.

-

Normalize the results to untreated controls and calculate the IC50 values.

-

Immunofluorescence Staining for γH2AX Foci

This method visualizes and quantifies DNA double-strand breaks.

-

Principle: γH2AX is a phosphorylated form of the histone variant H2AX and is an early marker for the formation of DSBs.

-

Materials: Cells grown on coverslips, this compound, primary antibody against γH2AX, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).

-

Procedure:

-

Treat cells with this compound for a defined time.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to assess the impact of this compound on tumor cells.

Combination Therapies

The mechanism of this compound also suggests synergistic potential when combined with DNA-damaging agents. For instance, temozolomide, an alkylating agent, induces DNA lesions that are recognized and processed by the BER pathway.[3] By inhibiting PARP, this compound can potentiate the cytotoxic effects of temozolomide, leading to enhanced anti-tumor activity.[8] Clinical trials are ongoing to explore the efficacy of this compound in combination with temozolomide in various solid tumors, including small cell lung cancer.[8][9]

Conclusion

This compound is a potent PARP1/2 inhibitor that effectively induces genomic instability and cell death in tumor cells with homologous recombination deficiency. Its dual mechanism of catalytic inhibition and PARP trapping leads to the accumulation of cytotoxic double-strand DNA breaks, a vulnerability that can be therapeutically exploited. Preclinical data demonstrate its high potency and selectivity, while clinical trials, such as the FLAMES study, have confirmed its significant efficacy in improving progression-free survival in patients with advanced ovarian cancer, irrespective of their BRCA mutation status.[1][7] The favorable safety profile and broad applicability in HRD-positive tumors position this compound as a valuable therapeutic agent in the landscape of targeted cancer therapy. Further research into combination strategies and mechanisms of resistance will continue to refine its clinical utility.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. The Phase 3 clinical trial data of this compound has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]

- 7. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Preliminary Investigation of Senaparib in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Senaparib, a potent poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, in pancreatic cancer models. The data and protocols summarized herein are based on available preclinical research and aim to provide a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anticancer effects through the inhibition of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which are subsequently converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, forms the basis of this compound's targeted therapeutic action against HRR-deficient tumors, including a subset of pancreatic cancers.[1][2]

A key aspect of this compound's mechanism is its ability to "trap" PARP enzymes on DNA at the site of damage.[1][2] This this compound-PARP-DNA complex is itself a cytotoxic lesion that can stall replication forks and further contribute to the formation of DSBs.[1][2] Preclinical evidence suggests that this compound is more potent at inducing PARP1 trapping than the first-generation PARP inhibitor, Olaparib.[1]

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Mutation(s) | This compound IC₅₀ (nmol/L) | Olaparib IC₅₀ (nmol/L) | Selectivity (Fold difference vs. WT) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutation | 1.1 | Not Reported | Not Applicable |

| DLD1-BRCA2⁻/⁻ | Colorectal Cancer | BRCA2 knockout | 1.8 | 62.9 | 88 |

| DLD1-WT | Colorectal Cancer | Wild Type | 157.9 | Not Reported | Not Applicable |

| CAPAN-1 | Pancreatic Cancer | BRCA2 mutation | Potent cytotoxicity observed | Not Reported | Not Applicable |

Data compiled from Molecular Cancer Therapeutics.[1]

Table 2: In Vivo Efficacy of this compound in a BRCA1-Mutant Xenograft Model

| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |

| MDA-MB-436 (Breast Cancer CDX) | This compound 5 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 101.2 |

| MDA-MB-436 (Breast Cancer CDX) | This compound 10 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 102.6 |

| MDA-MB-436 (Breast Cancer CDX) | This compound 20 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 102.7 |

| MDA-MB-436 (Breast Cancer CDX) | Olaparib 100 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 99.0 |

CDX: Cell line-derived xenograft. Data from a study in a human TNBC MDA-MB-436 xenograft model.[1]

Table 3: In Vivo Efficacy of this compound in a BRCA1-Mutant Patient-Derived Xenograft (PDX) Model

| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |

| BR-05-0028 (Breast Cancer PDX) | This compound 5 mg/kg | Orally | 55.32 |

| BR-05-0028 (Breast Cancer PDX) | This compound 10 mg/kg | Orally | 75.89 |

| BR-05-0028 (Breast Cancer PDX) | This compound 20 mg/kg | Orally | 77.96 |

| BR-05-0028 (Breast Cancer PDX) | Olaparib 100 mg/kg | Orally | Similar to this compound |

Data from a study in a human breast cancer PDX model with a BRCA1 mutation.[1]

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Lines: Pancreatic cancer cell lines (e.g., CAPAN-1) and other cancer cell lines with known HRD status are used.

-

Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are exposed to a serial dilution of this compound for a period of 5 to 6 days.

-

Viability Assessment: Cell viability is measured using a commercial colorimetric assay such as MTT or CCK-8.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

PARP Trapping Assay

-

Cell Line: A suitable cell line, such as the prostate cancer cell line DU-145, is used.

-

Treatment: Cells are treated with this compound or a comparator (e.g., Olaparib) in the presence of a DNA-damaging agent like methyl methanesulfonate (MMS) for approximately 4 hours to induce SSBs.

-

Cell Fractionation: Nuclear fractions are extracted using a subcellular protein fractionation kit to isolate chromatin-bound proteins.

-

Western Blotting: The amount of PARP1 trapped on the chromatin is quantified by Western blot analysis using an anti-PARP1 antibody.

-

Quantification: Signal intensity is quantified using software such as ImageJ.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

-

Tumor Implantation:

-

Cell Line-Derived Xenograft (CDX): A suspension of human pancreatic cancer cells (e.g., CAPAN-1) is subcutaneously injected into the flanks of the mice.

-

Patient-Derived Xenograft (PDX): Fresh tumor tissue from pancreatic cancer patients is surgically implanted subcutaneously into the mice.

-

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. This compound is administered orally according to the specified dosing schedule.

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

Visualizations

Caption: Experimental workflow for preclinical evaluation of this compound.

Caption: PARP inhibition and trapping by this compound leading to synthetic lethality.

Caption: Rationale for combining this compound with DNA damaging agents.

References

Exploratory Studies of Senaparib in Combination with Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senaparib (IMP4297/JS109) is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) that has demonstrated significant antitumor activity in preclinical and clinical settings.[1][2][3] While its efficacy as a monotherapy and in combination with DNA-damaging agents like temozolomide is established, there is a strong scientific rationale for exploring its synergy with immunotherapy. This technical guide synthesizes the available data on this compound and the broader class of PARP inhibitors to provide a framework for understanding the potential of this compound in combination with immunotherapeutic agents. Although direct clinical or preclinical data on this compound combined with immunotherapy are not yet publicly available, this document will extrapolate from existing knowledge to detail the mechanistic rationale, potential experimental protocols, and relevant signaling pathways.

Introduction to this compound

This compound is a novel PARP inhibitor with a distinct chemical structure.[3] Preclinical studies have indicated that this compound has a wider therapeutic window compared to other approved PARP inhibitors.[4] Its primary mechanism of action involves the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to the accumulation of these breaks, which, during DNA replication, result in double-strand breaks. In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be effectively repaired, leading to synthetic lethality and tumor cell death.[2]

Rationale for Combining this compound with Immunotherapy

The combination of PARP inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is a promising strategy to enhance antitumor immune responses. The underlying hypothesis is that PARP inhibition can induce an immunologically "hot" tumor microenvironment, thereby increasing the efficacy of ICIs. Several mechanisms support this rationale:

-

Increased Genomic Instability and Neoantigen Formation: By inducing DNA damage, PARP inhibitors can increase the tumor mutational burden (TMB). This can lead to the generation of novel tumor-specific neoantigens, which can be recognized by the immune system, making the tumor more susceptible to immune attack.

-

Activation of the cGAS-STING Pathway: The accumulation of cytosolic double-stranded DNA fragments resulting from PARP inhibitor-induced DNA damage can activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[5] This innate immune sensing pathway triggers the production of type I interferons (IFNs) and other proinflammatory cytokines.

-

Modulation of the Tumor Microenvironment: The activation of the STING pathway and subsequent type I IFN production can lead to the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.

-

Upregulation of PD-L1 Expression: PARP inhibitors have been shown to upregulate the expression of programmed death-ligand 1 (PD-L1) on tumor cells. While this can be a mechanism of adaptive immune resistance, it also provides a target for anti-PD-1/PD-L1 therapies, suggesting a synergistic potential.

Preclinical and Clinical Data for this compound

While specific data for this compound in combination with immunotherapy is lacking, its activity as a monotherapy and in other combinations provides a strong foundation for its potential.

This compound Monotherapy: The FLAMES Study

The Phase 3 FLAMES trial (NCT04169997) evaluated this compound as a first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[6][7]

Table 1: Efficacy of this compound Monotherapy in the FLAMES Study [6]

| Endpoint | This compound (n=262) | Placebo (n=131) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | Not Reached | 13.6 months | 0.43 (0.32-0.58) | <0.0001 |

| 12-month PFS Rate | 72.2% | 53.7% | ||

| 24-month PFS Rate | 63.0% | 31.3% |

This compound in Combination with Temozolomide (NCT04434482)

A Phase 1b/2 study investigated this compound in combination with the alkylating agent temozolomide in patients with advanced solid tumors, including extensive-stage small cell lung cancer (ES-SCLC).[3]

Table 2: Preliminary Efficacy of this compound and Temozolomide Combination [3]

| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Advanced Solid Tumors (evaluable patients, n=12) | 25.0% | 83.3% |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: this compound and Immunotherapy Synergy

The synergistic effect of this compound and immunotherapy is hypothesized to be driven by the activation of the innate immune system through the cGAS-STING pathway.

Caption: Proposed synergistic mechanism of this compound and immunotherapy.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model would involve the following steps.

Caption: Preclinical workflow for this compound and anti-PD-1 combination study.

Proposed Experimental Protocols

Based on standard methodologies for evaluating PARP inhibitor and immunotherapy combinations, the following protocols can be adapted for this compound.

In Vitro Co-culture Assay

-

Objective: To assess the impact of this compound on tumor cell susceptibility to T-cell mediated killing.

-

Cell Lines: A panel of murine or human cancer cell lines with varying HRR status.

-

Method:

-

Treat tumor cells with a dose range of this compound for 48-72 hours.

-

Co-culture the treated tumor cells with activated T-cells (e.g., OT-I T-cells for ovalbumin-expressing tumors, or activated human PBMCs).

-

Assess tumor cell viability using a cytotoxicity assay (e.g., LDH release assay or flow cytometry-based killing assay).

-

Analyze PD-L1 expression on tumor cells by flow cytometry.

-

Measure cytokine release (e.g., IFN-γ, TNF-α) in the co-culture supernatant by ELISA or multiplex assay.

-

In Vivo Syngeneic Mouse Model Study

-

Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of this compound combined with an immune checkpoint inhibitor.

-

Animal Model: C57BL/6 or BALB/c mice.

-

Tumor Model: Syngeneic tumor models such as MC38 (colon adenocarcinoma) or EMT6 (breast cancer).

-

Treatment Regimen:

-

Group 1: Vehicle control.

-

Group 2: this compound (administered orally, daily).

-

Group 3: Anti-PD-1 or anti-PD-L1 antibody (administered intraperitoneally, e.g., twice weekly).

-

Group 4: this compound in combination with anti-PD-1/PD-L1.

-

-

Endpoints:

-

Primary: Tumor growth inhibition and overall survival.

-

Secondary:

-

Immunophenotyping of tumor-infiltrating lymphocytes (CD4+, CD8+, Tregs, NK cells) by flow cytometry.

-

Analysis of immune-related gene expression in the tumor microenvironment by RNA sequencing or qPCR.

-

Assessment of systemic immune responses in peripheral blood and spleen.

-

-

Future Directions and Conclusion

The exploration of this compound in combination with immunotherapy represents a highly promising avenue for cancer therapy. While direct evidence is eagerly awaited, the strong mechanistic rationale derived from the broader class of PARP inhibitors suggests a high potential for synergistic activity. Future research should focus on elucidating the specific effects of this compound on the tumor microenvironment and the STING pathway. Well-designed clinical trials will be crucial to determine the safety and efficacy of this combination in various tumor types, potentially expanding the therapeutic landscape for patients with cancer. This technical guide provides a foundational framework for researchers and drug development professionals to design and interpret future studies in this exciting field.

References

- 1. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IMPACT Announces Acceptance of Two Abstracts of this compound for Presentation at the 2022 American Association for Cancer Research (AACR) Annual Meeting [impacttherapeutics.com]

- 5. medpagetoday.com [medpagetoday.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Junshi Biosciences Announces Phase 3 Clinical Study of this compound for Advanced Ovarian Cancer Maintenance Treatment Following First-line Therapy Met Primary Endpoint - 君实生物 [junshipharma.com]

Methodological & Application

Quantifying DNA Damage Following Senaparib Treatment: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senaparib is a potent, next-generation inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3][4][5][6] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which are subsequently converted into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[7][8] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death through a mechanism known as synthetic lethality.[7][8]

Preclinical studies have demonstrated that this compound is significantly more potent than the first-generation PARP inhibitor, olaparib.[9] Clinical trials have shown its efficacy in treating advanced solid tumors, particularly in patients with BRCA mutations and advanced ovarian cancer.[1][9][10] The recommended Phase II dose for this compound has been established at 100 mg once daily.[9]

Accurate quantification of DNA damage is paramount for evaluating the pharmacodynamic effects of this compound, understanding its mechanism of action, and identifying biomarkers of response. This application note provides detailed protocols for two standard assays used to quantify DNA damage induced by this compound: the Comet Assay and the γH2AX Foci Formation Assay.

Data Presentation: Quantifying the Impact of this compound on DNA Damage

The following tables summarize representative quantitative data expected from the described assays following treatment with a PARP inhibitor like this compound. While specific data for this compound is emerging, these tables are based on findings from studies with other potent PARP inhibitors and serve as a guide for expected outcomes.

Table 1: Quantification of DNA Strand Breaks using the Comet Assay

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Mean Tail Moment (± SEM) | Fold Increase vs. Control |

| U251 Glioma | Control (DMSO) | - | 24 | 0.98 ± 0.34 | - |

| Olaparib (representative PARPi) | 10 | 24 | 0.67 ± 0.23 | ~0.7 | |

| Temozolomide | 100 | 24 | 6.20 ± 0.57 | ~6.3 | |

| Olaparib + Temozolomide | 10 + 100 | 24 | 44.04 ± 1.27 | ~45.0 | |

| SUM159 Breast Cancer | Control | - | 24 | ~5 | - |

| Olaparib (representative PARPi) | 15 | 24 | ~25 | ~5 | |

| MDA-MB-468 Breast Cancer | Control | - | 24 | ~8 | - |

| Olaparib (representative PARPi) | 10 | 24 | ~30 | ~3.75 |

Data is illustrative and based on published results for the PARP inhibitor olaparib.[2][11] The tail moment is a measure of both the amount of DNA in the tail and the length of the tail.

Table 2: Quantification of DNA Double-Strand Breaks using γH2AX Foci Formation Assay

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Mean γH2AX Foci per Cell (± SD) | Fold Increase vs. Control |

| HEC-6 Endometrial Cancer | Control | - | 24 | <5 | - |

| Olaparib (representative PARPi) | 10 | 24 | ~35 | >7 | |

| U-2 OS Osteosarcoma | Control | - | 4 | <2 | - |

| Olaparib (representative PARPi) | 10 | 4 | ~15 | >7.5 | |

| Cholangiocarcinoma Cells | Control | - | 24 | ~2 | - |

| Olaparib (representative PARPi) | 1 | 24 | ~2 | ~1 | |

| Radiation | 2 Gy | 24 | ~15 | ~7.5 | |

| Olaparib + Radiation | 1 + 2 Gy | 24 | ~25 | ~12.5 |

Data is illustrative and based on published results for the PARP inhibitor olaparib.[3][12] The number of γH2AX foci is a direct measure of the number of DSBs.

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation:

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest cells and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of 1 x 10⁵ cells/mL.

-

-

Slide Preparation:

-

Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and gently spread to form a thin layer.

-

Solidify the agarose at 4°C for 10 minutes.

-

-

Lysis:

-

Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C in the dark.

-

-

Alkaline Unwinding and Electrophoresis (for single- and double-strand breaks):

-

Gently rinse the slides with distilled water.

-

Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes at 4°C.

-

Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

-

Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

-

Imaging and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze at least 50-100 comets per sample using appropriate image analysis software to quantify the tail moment (Tail DNA % x Tail Length).

-

γH2AX Foci Formation Assay

This immunofluorescence-based assay specifically detects DNA double-strand breaks.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These γH2AX molecules accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified using a specific antibody.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with this compound or vehicle control at the desired concentrations and for the specified time points.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number of γH2AX foci per nucleus in at least 50-100 cells per condition using image analysis software (e.g., ImageJ/Fiji). A cell is often considered positive if it contains more than 5-10 foci.

-

Visualizations

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cancer cells.

Caption: Experimental workflow for the Comet Assay.

Caption: Experimental workflow for the γH2AX Foci Formation Assay.

References

- 1. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impacttherapeutics.com [impacttherapeutics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Senaparib Administration in In Vivo Mouse Xenograft Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Senaparib, a potent poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, in in vivo mouse xenograft models.

Mechanism of Action

This compound is an orally active small molecule that selectively inhibits PARP-1 and PARP-2 enzymes.[1][2][3] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] By inhibiting PARP, this compound prevents the repair of SSBs, which then leads to the accumulation of more severe double-strand DNA breaks (DSBs) during DNA replication.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs results in genomic instability and ultimately, apoptotic cell death.[4][5] This selective targeting of cancer cells with deficient DNA repair mechanisms is known as synthetic lethality.[5]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits PARP, leading to synthetic lethality in HRR-deficient cancer cells.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. The following tables summarize the quantitative data from key studies.

Table 1: Tumor Growth Inhibition in MDA-MB-436 Xenograft Model (BRCA1 mutant)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |

| This compound | 5 | Oral, QD, 5 days on/2 days off | 5 weeks | 101.2 | [5] |

| This compound | 10 | Oral, QD, 5 days on/2 days off | 5 weeks | 102.6 | [5] |

| This compound | 20 | Oral, QD, 5 days on/2 days off | 5 weeks | 102.7 | [5] |

| Olaparib | 100 | Oral, QD, 5 days on/2 days off | 5 weeks | 99.0 | [5] |

Table 2: Efficacy in BR-05-0028 PDX Model (BRCA1 mutant)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Outcome | Reference |

| This compound | 5 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |

| This compound | 10 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |

| This compound | 20 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |

| Olaparib | 100 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |

Table 3: Combination Therapy in NCI-H209 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Outcome | Reference |

| This compound | 10 | Oral, QD | 21 days | Moderate tumor growth inhibition | [5] |

| Temozolomide | 3 | Oral, QD | 21 days | Moderate tumor growth inhibition | [5] |

| This compound + Temozolomide | 5 + 3 | Oral, QD | 21 days | Synergistic and significant tumor growth inhibition | [5] |

| This compound + Temozolomide | 10 + 3 | Oral, QD | 21 days | Synergistic and significant tumor growth inhibition | [5] |

Experimental Protocols

This section provides a detailed methodology for a typical in vivo mouse xenograft study using this compound.

Animal Models

-

Species: Athymic nude mice or other immunocompromised strains (e.g., NOD-SCID).[6]

-

Age/Weight: 6-8 weeks old, 18-22 g.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals should have ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Implantation

-

Cell Lines: Human cancer cell lines with known DNA repair deficiencies (e.g., MDA-MB-436, which has a BRCA1 mutation) are recommended.[5]

-

Cell Preparation: Cells are cultured in appropriate media and harvested during the exponential growth phase.[6] Cells are then resuspended in a suitable vehicle, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.[7]

-

Implantation: Mice are anesthetized, and 100 µL of the cell suspension is injected subcutaneously into the flank.[6]

Tumor Growth Monitoring and Randomization

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

-